molecular formula C16H15N B13069474 2-(3,4-Dimethylphenyl)-1H-indole

2-(3,4-Dimethylphenyl)-1H-indole

Cat. No.: B13069474
M. Wt: 221.30 g/mol
InChI Key: KOSCFHZWGKGAPW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-1H-indole is an indole derivative featuring a 3,4-dimethylphenyl substituent at the 2-position of the indole core. Its molecular formula is C₁₅H₁₅N₂, confirmed by high-resolution mass spectrometry (HRMS) with an accurate mass of 223.1225 (calculated 223.1235) . Key structural features include:

  • 13C-NMR signals at δ 144.88 ppm (C-NH2) and δ 136.33 ppm (C-7a), indicating the presence of an amine group and aromatic fusion .
  • Aromatic protons (δ 116.32–129.75 ppm) and methyl groups (δ 47.45 ppm for CH₂ in fused systems) .

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-1H-indole

InChI

InChI=1S/C16H15N/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3

InChI Key

KOSCFHZWGKGAPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-1H-indole typically involves the reaction of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the indole ring. The reaction conditions often include heating the mixture under reflux with an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • The nitro group (-NO₂) induces a downfield shift in 13C-NMR (~2.26 ppm) compared to -NH₂ due to its electron-withdrawing nature .
  • The nitro analog has a higher molecular weight (253 vs. 223) and reduced solubility in nonpolar solvents .

Heterocyclic Modifications: Triazole-Indole Hybrids

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (C₁₉H₁₈N₄O) represents a triazole-indole hybrid synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • 1H-NMR : Methoxy group at δ 3.81 ppm (s, OCH₃) and triazole protons at δ 7.64–7.37 ppm .
  • Yield : 30%, lower than typical indole syntheses due to multi-step click chemistry .

Comparison :

  • The triazole-ethyl linker enhances polarity, improving aqueous solubility compared to this compound .
  • Synthetic complexity increases with hybrid systems, impacting scalability .

Fused-Ring Systems: Pyrido-Pyrimidinone Derivatives

Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., Entry 45 in ) incorporate the 3,4-dimethylphenyl group into a fused heterocyclic core:

Comparison :

  • Fused systems exhibit broader π-conjugation, altering UV-Vis absorption profiles compared to simple indoles.
  • Synthetic routes for fused systems often require multi-component reactions or specialized catalysts (e.g., ionic liquids) .

Insights :

  • Indole derivatives generally exhibit moderate yields (30–90%) depending on substituent complexity .
  • Copper and iron catalysts (e.g., FeCl3) are preferred for heterocyclic fusion, while ionic liquids improve reaction efficiency .

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